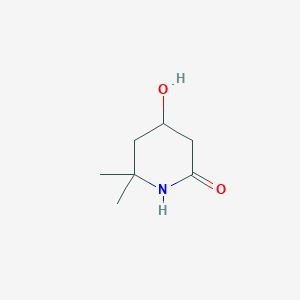

4-Hydroxy-6,6-dimethylpiperidin-2-one

Description

4-Hydroxy-6,6-dimethylpiperidin-2-one is a bicyclic organic compound featuring a piperidin-2-one core with hydroxyl and dimethyl substituents. Its molecular formula is C₇H₁₃NO₂, and it combines a lactam ring (piperidin-2-one) with a hydroxyl group at position 4 and two methyl groups at position 6. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl group) and steric hindrance (from the methyl groups), making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

4-hydroxy-6,6-dimethylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4-5(9)3-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJCIJXXPSMWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(=O)N1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6,6-dimethylpiperidin-2-one typically involves the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine. This reduction can be achieved through catalytic hydrogenation in water, followed by reaction with formaldehyde or paraformaldehyde in the presence of formic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of 4-Hydroxy-6,6-dimethylpiperidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The crude product is typically purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6,6-dimethylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with varying degrees of saturation.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is commonly employed.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-6,6-dimethylpiperidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,6-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress . The compound may also modulate various signaling pathways, such as the SIRT6-HIF-1α pathway, to exert its effects .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 4-hydroxy-6,6-dimethylpiperidin-2-one and its analogs:

Key Observations :

- Hydroxyl Position : The hydroxyl group in the target compound (C4) contrasts with 1-hydroxy analogs (e.g., 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one), which may exhibit different hydrogen-bonding patterns and acidity .

- Ring Type: Pyridinone derivatives (e.g., 4-hydroxy-5,6-dimethylpyridin-2(1H)-one) exhibit aromaticity, influencing electronic properties and reactivity compared to non-aromatic piperidinones .

Physicochemical Properties

- Solubility: Hydroxyl groups generally enhance water solubility. For example, 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one (MW 171.24) is likely more polar than non-hydroxylated analogs like 6,6-dimethylpiperidin-2-one .

- Melting/Boiling Points: Methyl groups increase hydrophobicity and may elevate melting points. Pyridinone derivatives (e.g., 4-hydroxy-5,6-dimethylpyridin-2(1H)-one) typically have higher melting points due to aromatic stacking .

Biological Activity

4-Hydroxy-6,6-dimethylpiperidin-2-one (HDMP) is a heterocyclic organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of HDMP, focusing on its mechanisms of action, therapeutic properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-6,6-dimethylpiperidin-2-one is C₇H₁₃NO₂, with a molecular weight of approximately 143.19 g/mol. Its structure features a piperidine ring with two methyl groups at the 6-position and a hydroxyl group at the 4-position, contributing to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| Functional Groups | Hydroxyl (-OH), Ketone |

| Structural Features | Piperidine ring |

The biological activity of HDMP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl and keto groups allows for hydrogen bonding and other interactions that can influence enzyme activity and receptor binding affinity.

Key Mechanisms:

- Enzyme Inhibition : HDMP has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

- Receptor Modulation : Interaction with neurotransmitter receptors may provide insights into its use in neurological disorders.

Therapeutic Applications

Research indicates that HDMP exhibits a range of therapeutic properties:

- Anticancer Activity : In vitro studies have demonstrated that HDMP can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival.

- Neuroprotective Effects : Preliminary studies suggest that HDMP may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics.

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the cytotoxic effects of HDMP on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against specific cancer types. The mechanism was linked to the induction of apoptosis through caspase activation. -

Neuroprotection :

In an experimental model of oxidative stress-induced neuronal injury, HDMP showed protective effects by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses. This suggests its potential as a therapeutic agent for neurodegenerative disorders like Alzheimer's disease. -

Antimicrobial Activity :

A series of tests demonstrated that HDMP exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of HDMP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Piperidine-2,4-dione | Lacks methyl groups at the 6-position | Different reactivity due to absence of methyl groups |

| 2,6-Dimethylpiperidine | Methyl groups at 2- and 6-positions | Lacks keto groups; different applications |

| 4-Hydroxycoumarin | Contains a coumarin structure | Different functional properties; primarily aromatic |

The unique substitution pattern of HDMP imparts distinct chemical properties that enhance its biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.